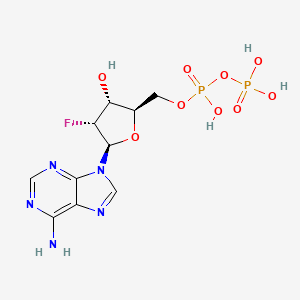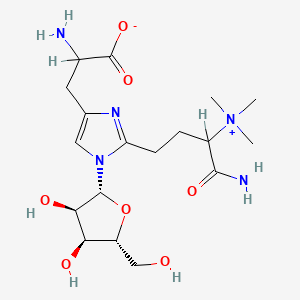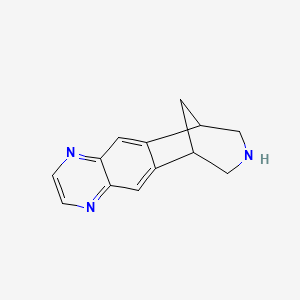
伐尼克兰
概述
描述
Synthesis Analysis
The synthesis of Varenicline involves complex chemical processes inspired by cytisine's natural origins. Cytisine serves as a basis for Varenicline's development, showcasing the potential for synthetically modifying natural compounds for therapeutic uses. The exact synthesis process of Varenicline highlights the intersection of organic chemistry and pharmacology, aiming to create a more effective and safer smoking cessation aid compared to its natural counterpart (Bartusik, Aebisher, & Tutka, 2016).
科学研究应用
精神分裂症的认知效应
伐尼克兰对精神分裂症或情感性精神分裂症患者显示出潜在的认知益处。史密斯等人(2009 年)的一项研究发现,伐尼克兰改善了精神分裂症吸烟者的某些认知测试分数,特别是与语言学习和记忆相关的分数。
用于酒精依赖
研究表明,伐尼克兰可能有助于治疗酒精依赖。利滕等人(2013 年)的一项试验表明,伐尼克兰显着减少了患者的酗酒天数、对酒精的渴望和总体酒精摄入量。
对香烟渴望和消耗的影响
伐尼克兰已被研究对减少香烟渴望和消耗的影响。格林和雷(2018 年)的一项研究表明,伐尼克兰显着降低了对香烟的主观渴望和对香烟的客观需求。
增强抗精神病药物的认知损伤
伐尼克兰与抗精神病药物联合使用时,评估了其对精神分裂症患者认知损伤的影响。沈等人(2012 年)的一项研究发现,伐尼克兰对特定的认知损伤有一些有益的影响,尽管吸烟者和非吸烟者之间的结果有所不同。
对精神分裂症患者吸烟、认知和精神症状的影响
史密斯等人(2016 年)的一项研究探讨了伐尼克兰对精神分裂症吸烟者的吸烟、认知和精神症状的影响。结果支持在精神分裂症中使用伐尼克兰来减少吸烟,但并未表明它是一种认知增强剂。
与酒精的相互作用
查尔兹等人(2012 年)等人的研究探讨了伐尼克兰与酒精的相互作用。发现伐尼克兰可以增强酒精的厌恶作用,并抵消酒精引起的视动追踪损伤。
甲基苯丙胺依赖
韦里科等人(2014 年)的研究调查了伐尼克兰在减少甲基苯丙胺依赖者中甲基苯丙胺产生的积极主观效应方面的安全性和有效性。
伐尼克兰与酒精在酒精使用障碍中的联合使用
韦尔普莱茨等人(2016 年)的一项研究考察了将伐尼克兰与酒精结合使用对患有酒精使用障碍 (AUD) 的成年人的主观反应性和认知功能的影响。
调节非药理强化物和尼古丁效应
莱文等人(2012 年)探讨了伐尼克兰如何调节非药理强化物的强化效应并减弱尼古丁的强化增强效应。
在戒酒吸烟者中的烟草依赖治疗中的应用
海斯等人(2011 年)的一项开放标签先导研究评估了伐尼克兰对戒酒吸烟者戒烟的疗效。
减少酗酒吸烟者的酒精自我给药
麦基等人(2009 年)的一项研究发现,伐尼克兰显着减少了酗酒吸烟者的酒精自我给药。
伐尼克兰在复发预防中的作用
拉克鲁瓦等人(2017 年)研究了伐尼克兰在预防复发中的作用,证明了其在减少情境诱导的酒精寻求复发方面的疗效。
作用机制
Target of Action
Varenicline is a prescription medication used to treat smoking addiction. It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Mode of Action
Varenicline works by binding to α4β2 nicotinic acetylcholine receptors, stimulating these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This decreases nicotine cravings and withdrawal symptoms that happen when people stop smoking .
Biochemical Pathways
When activated, the nicotinic acetylcholine receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation . This is less pronounced than a full agonist (i.e., Nicotine) .
Pharmacokinetics
Varenicline is almost completely absorbed following oral administration and has high systemic availability . It undergoes minimal metabolism, with 92% excreted unchanged in the urine .
Result of Action
Varenicline significantly reduces LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases LPS-induced cell proliferation, without any nAChR involvement . On the other hand, the LPS-induced cell migration rate decreased with varenicline via α7nAChR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of varenicline. For instance, behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context were identified as barriers to varenicline adherence . Knowledge, behavioral regulation, beliefs about capabilities, social influences, and environmental context were identified as facilitators .
安全和危害
Varenicline may cause serious side effects. Stop using varenicline and call your doctor at once if you have: a seizure (convulsions); thoughts about suicide or hurting yourself; strange dreams, sleepwalking, trouble sleeping; new or worsening mental health problems–mood or behavior changes, depression, agitation, hostility, aggression . Your family or other caregivers should also be alert to changes in your mood or behavior .
未来方向
Varenicline is used together with a support program to help you stop smoking . The program will include counseling and educational materials . This medicine is available only with your doctor’s prescription . It is used to help people stop smoking tobacco (smoking cessation) . A meta-analysis found that 20% of people treated with varenicline remain abstinent from smoking at one year .
属性
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861516 | |
| Record name | 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist. The drug shows high selectivity for this receptor subclass, relative to other nicotinic receptors (>500-fold alpha-3 beta-4, >3500-fold alpha-7, >20,000-fold alpha-1 beta gamma delta) or non-nicotinic receptors and transporters (>2000-fold). The drug competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor. The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms., Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid. | |
| Record name | Varenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VARENICLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
249296-44-4 | |
| Record name | Varenicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249296-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VARENICLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

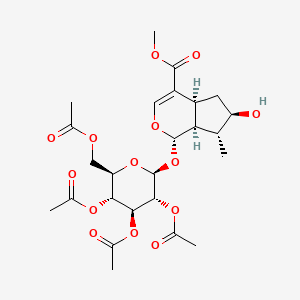
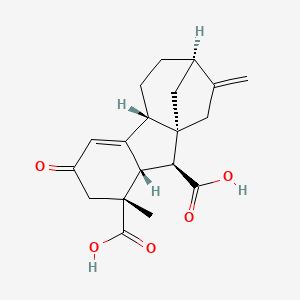


![3-[2-(4-Hydroxyphenyl)ethenyl]-5-methoxyphenol](/img/structure/B1221259.png)
![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)
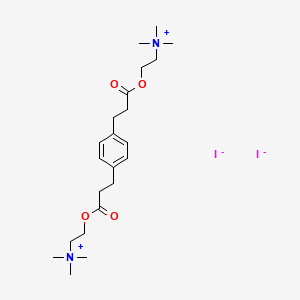
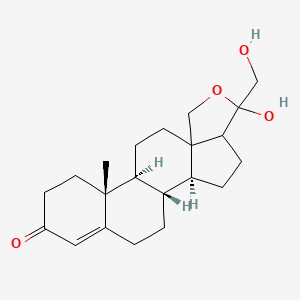

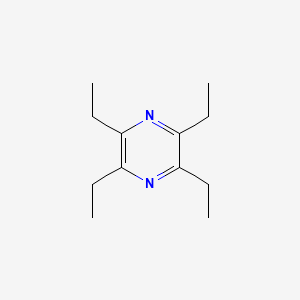
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1221266.png)
